molecular formula C7H9FO2 B14300895 Methyl 2-fluorohexa-2,4-dienoate CAS No. 112854-15-6

Methyl 2-fluorohexa-2,4-dienoate

Cat. No.: B14300895
CAS No.: 112854-15-6
M. Wt: 144.14 g/mol
InChI Key: KBUCUSIGBGAXSM-UHFFFAOYSA-N
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Description

Methyl 2-fluorohexa-2,4-dienoate is a fluorinated derivative of α,β-unsaturated esters, characterized by a conjugated diene system (C=C bonds at positions 2 and 4) and a fluorine substituent at position 2. Fluorinated analogs like 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate () highlight the influence of fluorine on enzymatic processing and environmental stability, making this comparison highly relevant for understanding structure-activity relationships.

Properties

CAS No.

112854-15-6

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

methyl 2-fluorohexa-2,4-dienoate

InChI

InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3

InChI Key

KBUCUSIGBGAXSM-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C(C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Substituents/Modifications Key Structural Notes
Methyl hexa-2,4-dienoate C₇H₁₀O₂ Non-fluorinated, methyl ester Conjugated diene; used as a flavoring agent ()
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate C₁₂H₁₀O₄ Phenyl and ketone groups at position 6 Intermediate in PCB degradation ()
2-Hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate C₇H₅F₃O₄ Trifluoromethyl group at position 7 Fluorinated analog resistant to hydrolysis ()
Methyl hexatriaconta-2,4-dienoate C₃₇H₇₀O₂ Long-chain (C36) with conjugated diene High molecular weight; lipid-like properties ()
Methyl (2Z,6R,8S)-3,6-epoxy-4,6,8-triethyldodeca-2,4-dienoate C₁₉H₃₀O₃ Epoxide and alkyl branches Isolated from marine sponges ()

Physical-Chemical Properties

  • Methyl hexa-2,4-dienoate: Molecular Weight: 126.15 g/mol (). CAS: 689-89-4 (). UV λmax: 265 nm (for hydrolysis derivatives; ).
  • 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Degraded via hydrolysis to benzoate and 2-hydroxypenta-2,4-dienoate ().
  • Fluorinated Analogs: The trifluoromethyl group in 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate increases steric hindrance and resistance to enzymatic cleavage ().

Reactivity and Degradation Pathways

  • Photodegradation: Methyl (2E,4E)-7-oxohepta-2,4-dienoate forms as a byproduct under UV/TiO₂ and UV-Vis/Bi₂WO₆ systems ().
  • Enzymatic Processing: Non-fluorinated dienoates (e.g., 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate) are metabolized by Pseudomonas putida via the meta-cleavage pathway with Km values <25 μM (). Fluorinated analogs exhibit reduced enzyme affinity due to electronic and steric effects ().

Key Findings and Implications

  • Fluorine Impact: Fluorination at position 2 (as hypothesized for Methyl 2-fluorohexa-2,4-dienoate) likely reduces enzymatic processing efficiency compared to non-fluorinated analogs, similar to observations in trifluoromethyl-substituted compounds ().
  • Structural Diversity : Chain length, substituents (e.g., phenyl, epoxy), and stereochemistry significantly alter reactivity, bioavailability, and environmental persistence.
  • Applications: Non-fluorinated dienoates are used in flavoring and biodegradation, while fluorinated derivatives serve as mechanistic probes in enzymology.

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